molecular formula C38H64N8O8 B144542 H-Lys-lys-pro-tyr-ile-leu-OH CAS No. 139026-64-5

H-Lys-lys-pro-tyr-ile-leu-OH

Cat. No. B144542
M. Wt: 761 g/mol
InChI Key: JDVIBJLNEIKOTF-VDXNIVNJSA-N
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Description

H-Lys-lys-pro-tyr-ile-leu-OH is a peptide that has been studied extensively in the field of biochemistry and molecular biology. This peptide has been found to have numerous biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Neurotensin Analogue: JMV 449

H-Lys-lys-pro-tyr-ile-leu-OH, known as JMV 449, is a pseudopeptide analogue of neurotensin-(8-13). It exhibits significant potency and longevity as a neurotensin agonist in vivo, demonstrating hypothermic and analgesic effects in mice. This makes it valuable for studying the effects of chronic neurotensin receptor stimulation both in vitro and in vivo (Dubuc et al., 1992).

Marine-Derived Cryptides

The peptide has been identified as one of several marine-derived cryptides with potential effects on the proliferation, differentiation, and maturation of human white pre-adipocytes. These peptides, including H-Lys-lys-pro-tyr-ile-leu-OH, were previously identified as potent Angiotensin-Converting-Enzyme inhibitors and derived from fish products and other marine resources (Ben Henda et al., 2015).

Neuroprotective Effects

In a study of a mouse model of permanent distal middle cerebral artery occlusion, JMV 449 demonstrated a significant reduction in infarct volume both 24 hours and 14 days after ischaemia onset. This suggests a neuroprotective effect, possibly mediated through induced hypothermia (Torup et al., 2003).

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)/t24-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIBJLNEIKOTF-VDXNIVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-lys-pro-tyr-ile-leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J Einsiedel, C Held, M Hervet, M Plomer… - Journal of medicinal …, 2011 - ACS Publications
The neurotensin receptor subtype 2 (NTS2) is involved in the modulation of tonic pain sensitivity and psychiatric diseases and is, therefore, regarded as a highly attractive …
Number of citations: 67 pubs.acs.org
R Fanelli, N Floquet, E Besserer-Offroy… - Journal of Medicinal …, 2017 - ACS Publications
… (29) This structure describes the rat NTS1 receptor complexed to the NT[8-13] agonist peptide (H-Lys-Lys-Pro-Tyr-Ile-Leu-OH) and was chosen among of others because of a better …
Number of citations: 22 pubs.acs.org
D Hapău, E Rémond, R Fanelli… - European Journal of …, 2016 - Wiley Online Library
… To demonstrate one valuable application of these new entities, they have been introduced into the structure of neurotensin (NT)[8–13] (H-Lys-Lys-Pro-Tyr-Ile-Leu-OH) via replacement …
E Eiselt, S Gonzalez, C Martin, M Chartier… - ACS Chemical …, 2019 - ACS Publications
Neurotensin (NT) exerts its analgesic effects through activation of the G protein-coupled receptors NTS1 and NTS2. This opioid-independent antinociception represents a potential …
Number of citations: 19 pubs.acs.org
A Aubry - Collection of Czechoslovak Chemical Communications, 2016 - cccc.uochb.cas.cz
… Sip has been substituted for Pro in the neurotensin (8-13) analogue H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. Neurotensin (NT) is a neurotransmitter distributed essentially throughout the central …
Number of citations: 0 cccc.uochb.cas.cz
E Rémond, C Martin, J Martinez, F Cavelier - Chemical Reviews, 2016 - ACS Publications
Unnatural α-amino acids form a family of essential molecules used for, among other applications, the synthesis of modified peptides, to improve resistance to proteolytic enzyme …
Number of citations: 219 pubs.acs.org
M Vivancos, R Fanelli, É Besserer-Offroy… - Behavioural Brain …, 2021 - Elsevier
The endogenous tridecapeptide neurotensin (NT) has emerged as an important inhibitory modulator of pain transmission, exerting its analgesic action through the activation of the G …
Number of citations: 7 www.sciencedirect.com
S Previti, M Desgagné, D Tourwé… - Journal of Peptide …, 2023 - Wiley Online Library
Chronic pain is one of the most critical health issues worldwide. Despite considerable efforts to find therapeutic alternatives, opioid drugs remain the gold standard for pain management…
Number of citations: 2 onlinelibrary.wiley.com
F Cavelier, B Vivet, J Martinez, A Aubry… - Journal of the …, 2002 - ACS Publications
… Silaproline has also been substituted for proline in the neurotensin (8−13) analogue H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. The neuropeptide neurotensin (NT) elicits hypothermic and naloxone…
Number of citations: 93 pubs.acs.org
E Rémond, C Martin, J Martinez, F Cavelier - Peptidomimetics I, 2017 - Springer
… Replacement of the arginine residues of NT(8–13) by lysine gave H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (JMV438), which had relatively better affinity and selectivity for NTS 2 (Table 2). …
Number of citations: 5 link.springer.com

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